molecular formula C13H18O B13730029 Spiro[5.7]trideca-1,4-dien-3-one CAS No. 41138-71-0

Spiro[5.7]trideca-1,4-dien-3-one

Cat. No.: B13730029
CAS No.: 41138-71-0
M. Wt: 190.28 g/mol
InChI Key: MLTRUQVIEYRXFC-UHFFFAOYSA-N
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Description

Spiro[57]trideca-1,4-dien-3-one is an organic compound with the molecular formula C₁₃H₁₈O It is characterized by a spirocyclic structure, which includes a spiro junction connecting two rings: a six-membered ring and an eight-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[5.7]trideca-1,4-dien-3-one involves multiple steps:

  • Formation of 1-(Cyclooctylidenemethyl)piperidine

      Reactants: Cyclooctanecarboxaldehyde and piperidine.

      Conditions: Dissolved in toluene, refluxed under a nitrogen atmosphere for 6 hours.

      Product: 1-(Cyclooctylidenemethyl)piperidine.

  • Formation of Spiro[5.7]tridec-1-en-3-one

      Reactants: 1-(Cyclooctylidenemethyl)piperidine and methyl vinyl ketone.

      Conditions: Refluxed in absolute ethanol for 20 hours, followed by treatment with sodium acetate, acetic acid, and water, and further refluxing.

      Product: Spiro[5.7]tridec-1-en-3-one.

  • Formation of this compound

      Reactants: Spiro[5.7]tridec-1-en-3-one and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

      Conditions: Dissolved in dioxane and refluxed.

      Product: This compound.

Chemical Reactions Analysis

Types of Reactions

Spiro[5.7]trideca-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like DDQ to form different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the spiro junction or the double bonds.

Common Reagents and Conditions

    Oxidation: DDQ in dioxane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ leads to the formation of higher oxidation state compounds .

Scientific Research Applications

Spiro[5.7]trideca-1,4-dien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[5.7]trideca-1,4-dien-3-one involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.7]tridec-1-en-3-one: A precursor in the synthesis of Spiro[5.7]trideca-1,4-dien-3-one.

    This compound analogs: Compounds with similar spirocyclic structures but different functional groups or ring sizes.

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other spirocyclic compounds .

Properties

CAS No.

41138-71-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

spiro[5.7]trideca-1,4-dien-3-one

InChI

InChI=1S/C13H18O/c14-12-6-10-13(11-7-12)8-4-2-1-3-5-9-13/h6-7,10-11H,1-5,8-9H2

InChI Key

MLTRUQVIEYRXFC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)C=CC(=O)C=C2

Origin of Product

United States

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